molecular formula C12H15ClN2O B3341055 1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine CAS No. 1019372-03-2

1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine

Cat. No. B3341055
CAS RN: 1019372-03-2
M. Wt: 238.71 g/mol
InChI Key: SZJMOBJLNCPSDE-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine is a chemical compound that is commonly known as Clocapramine. It is a psychoactive drug that has been used in the treatment of depression, anxiety, and other related disorders. This compound belongs to the class of tricyclic antidepressants and has been found to have a significant effect on the central nervous system.

Mechanism of Action

Clocapramine works by inhibiting the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in an improvement in mood and a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
Clocapramine has been found to have several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Clocapramine has also been found to have an effect on the hypothalamic-pituitary-adrenal (HPA) axis, which is a system that regulates the body's response to stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using Clocapramine in lab experiments is its ability to cross the blood-brain barrier and reach the central nervous system. This makes it an ideal compound for studying the effects of various drugs on the brain. However, the limitations of using Clocapramine in lab experiments include its potential for toxicity and the need for specialized equipment and expertise to handle the compound safely.

Future Directions

There are several future directions for research on Clocapramine. One of the areas of interest is the potential for Clocapramine to be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the long-term effects of Clocapramine on the brain and its potential for addiction and abuse.
Conclusion:
In conclusion, Clocapramine is a psychoactive drug that has been extensively studied for its therapeutic potential in the treatment of various mental disorders. It works by inhibiting the reuptake of neurotransmitters and has several biochemical and physiological effects. While there are advantages and limitations to using Clocapramine in lab experiments, there are several future directions for research on this compound.

Scientific Research Applications

Clocapramine has been extensively studied for its therapeutic potential in the treatment of various mental disorders. It has been found to be effective in the treatment of depression, anxiety, and obsessive-compulsive disorder. Clocapramine has also been studied for its potential to treat drug addiction and withdrawal symptoms. Moreover, Clocapramine has been found to be effective in the treatment of chronic pain conditions.

properties

IUPAC Name

(2-chloropyridin-4-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O/c1-9-4-2-3-7-15(9)12(16)10-5-6-14-11(13)8-10/h5-6,8-9H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJMOBJLNCPSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-pyridylcarbonyl)-2-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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